

# The Discovery and Development of PF-06282999: A Technical Guide

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### **Abstract**

**PF-06282999** is a potent and selective, mechanism-based inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the pathogenesis of various inflammatory and cardiovascular diseases.[1][2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of **PF-06282999**. It includes a summary of its pharmacological and pharmacokinetic properties, detailed methodologies for key experiments, and a discussion of its mechanism of action.

## Introduction

Myeloperoxidase (MPO) is a heme peroxidase predominantly expressed in neutrophils and monocytes.[1] It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), which are essential for pathogen clearance.[1] However, excessive or misplaced MPO activity contributes to oxidative stress and tissue damage, linking it to the pathophysiology of numerous inflammatory conditions, including cardiovascular diseases.[1] Consequently, the inhibition of MPO has emerged as a promising therapeutic strategy. **PF-06282999** was developed by Pfizer as a highly selective, irreversible inhibitor of MPO for the potential treatment of cardiovascular diseases.[1][2]

# **Discovery and Synthesis**



**PF-06282999**, chemically known as 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, was identified through a medicinal chemistry campaign focused on N1-substituted-6-arylthiouracils.[1] The design and synthesis aimed to develop potent and selective MPO inhibitors with favorable pharmacological and pharmacokinetic profiles.[1]

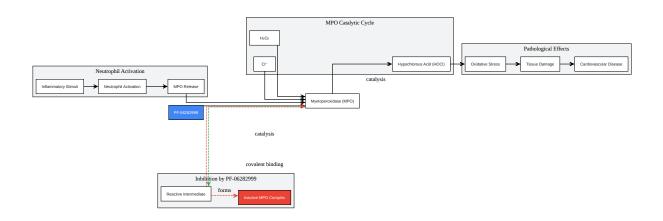
While a detailed, step-by-step synthesis protocol is typically found in the supplementary materials of the primary publication and is not publicly available, the discovery publication outlines the general synthetic scheme for N1-substituted-6-arylthiouracils.[1] The synthesis involves a multi-step process likely starting from commercially available materials to construct the substituted thiouracil core, followed by the addition of the acetamide side chain.

## **Mechanism of Action**

**PF-06282999** is a mechanism-based inhibitor of MPO, meaning it is converted to a reactive intermediate by the catalytic action of the enzyme itself.[1][2] This intermediate then forms a covalent, irreversible bond with the MPO enzyme, leading to its inactivation.[1][3] This time-dependent inhibition is highly specific for MPO, with low activity against other peroxidases like thyroid peroxidase and cytochrome P450 isoforms.[1]

# Signaling Pathway of MPO-Mediated Pathology and Inhibition by PF-06282999





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Caption: MPO pathway and PF-06282999 inhibition.

# **Preclinical Pharmacology and Pharmacokinetics**

The preclinical profile of **PF-06282999** was evaluated in a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic properties.



## In Vitro Potency and Selectivity

PF-06282999 demonstrated potent inhibition of MPO activity in various assays.

Parameter	Value	Species	Assay Condition	Reference
IC50	1.9 μΜ	Human	LPS-stimulated whole blood	[4]
EC50	3.8 μΜ	Cynomolgus Monkey	Plasma MPO activity	[4]

The compound showed high selectivity for MPO over other related enzymes, which is a critical attribute for minimizing off-target effects.[1]

### In Vivo Pharmacokinetics

The pharmacokinetic profile of **PF-06282999** was characterized in several preclinical species following both intravenous (IV) and oral (PO) administration. The compound exhibited good oral bioavailability and low to moderate plasma clearance across species.[5]

Species	Route	Dose (mg/kg)	T½ (h)	CLp (mL/min/k g)	Vdss (L/kg)	F (%)
Mouse	IV	-	0.75	10.1	0.5	-
РО	-	-	-	-	100	
Rat	IV	-	-	41.8	2.1	-
РО	-	-	-	-	86	_
Dog	IV	-	-	3.39	-	-
РО	3-5	3.3	-	-	75	
Monkey	IV	-	-	10.3	-	-
РО	3-5	-	-	-	76	



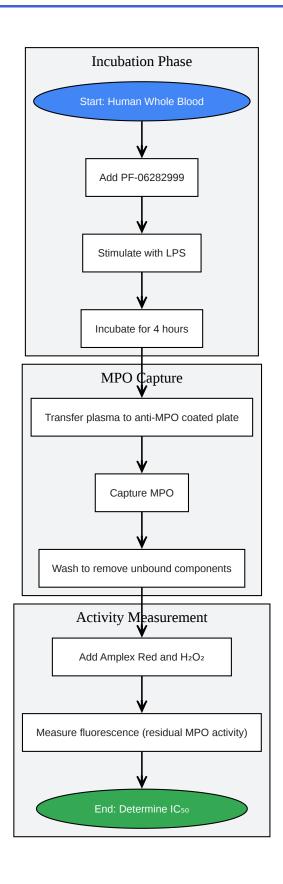
T½: Terminal half-life; CLp: Plasma clearance; Vdss: Volume of distribution at steady state; F: Oral bioavailability.

**PF-06282999** showed moderate plasma protein binding across species.[5] The primary route of elimination was projected to be renal clearance of the unchanged drug, consistent with its physicochemical properties that limit metabolic turnover.[5]

# **Key Experimental Protocols MPO Inhibition Assay in Human Whole Blood**

This assay is crucial for determining the potency of MPO inhibitors in a physiologically relevant matrix.





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**Caption:** Workflow for the MPO inhibition assay.



#### Methodology:

- Human whole blood is incubated with varying concentrations of PF-06282999.[4]
- MPO release is stimulated by the addition of lipopolysaccharide (LPS).[4]
- The samples are incubated for 4 hours to allow for MPO release and inhibition.[4]
- Plasma is separated and transferred to microtiter plates coated with an anti-MPO capture antibody.[4]
- After an incubation period to allow MPO capture, the plates are washed to remove unbound plasma components and the inhibitor.[4]
- The residual MPO activity is measured by adding the substrates Amplex Red and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and monitoring the increase in fluorescence.[4]
- The concentration of PF-06282999 that causes 50% inhibition of MPO activity (IC₅₀) is calculated.[4]

## In Vivo MPO Inhibition in Cynomolgus Monkeys

This experiment assesses the ability of **PF-06282999** to inhibit MPO activity in a living organism.

#### Methodology:

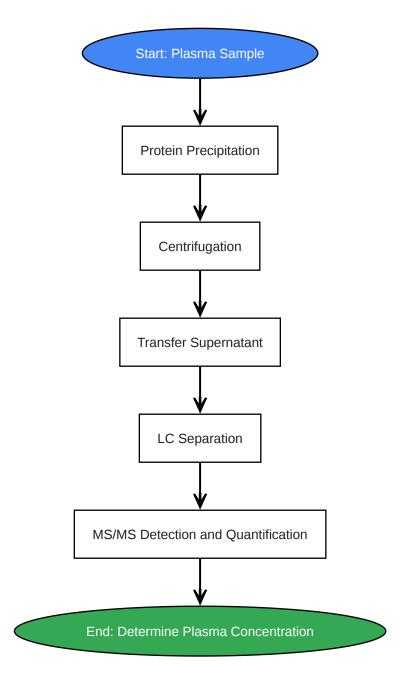
- An inflammatory response is induced in cynomolgus monkeys by intravenous administration of LPS.[1]
- PF-06282999 is administered orally at various doses.[1]
- Blood samples are collected at different time points.[1]
- Plasma is isolated, and MPO activity is measured using a capture assay similar to the one described above.[1]



 The relationship between the plasma concentration of PF-06282999 and the inhibition of MPO activity is determined to calculate the in vivo EC<sub>50</sub>.[4]

## **Pharmacokinetic Analysis**

The quantification of **PF-06282999** in plasma samples is essential for determining its pharmacokinetic parameters. While specific details of the analytical method are not publicly available, it is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.





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**Caption:** General workflow for PK sample analysis.

# **Clinical Development**

Based on its promising preclinical profile, **PF-06282999** advanced into Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics in humans.[1][2]

Two Phase 1 studies are listed in clinical trial registries:

- NCT01707082: A study to evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of PF-06282999 in healthy adult subjects.
- NCT01965600: A study to evaluate the safety and effects of PF-06282999 in an endotoxininduced inflammatory response model in healthy subjects.

Detailed protocols for these trials are not publicly available. However, the first-in-human study with a dose range of 20-200 mg confirmed that the human pharmacokinetic parameters were consistent with predictions from preclinical data.[5]

## Conclusion

**PF-06282999** is a potent and selective, mechanism-based inhibitor of myeloperoxidase that demonstrated a favorable preclinical pharmacological and pharmacokinetic profile. Its ability to irreversibly inactivate MPO, a key driver of oxidative stress and inflammation in cardiovascular disease, makes it a promising therapeutic candidate. Early clinical data in healthy volunteers have supported its continued development. Further studies will be necessary to establish its efficacy and safety in patient populations.

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